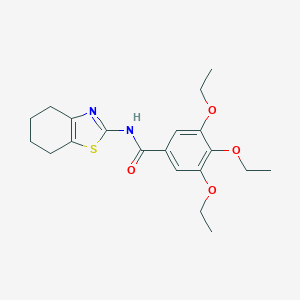![molecular formula C14H16FN3OS B216288 N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-3-fluorobenzamide](/img/structure/B216288.png)
N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-3-fluorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-3-fluorobenzamide, commonly known as DMPT, is a chemical compound that has gained attention in scientific research due to its potential applications in animal feed and aquaculture. DMPT is a synthetic analog of the natural compound 3-methylthio-1H-1,2,4-triazole (MTT), which is produced by certain bacteria and has been found to have a variety of biological effects.
Mécanisme D'action
The exact mechanism of action of DMPT is not fully understood, but it is thought to act on the hypothalamus-pituitary-growth axis, which regulates growth hormone secretion and other physiological processes. DMPT may also affect the expression of genes involved in metabolism and immune function.
Biochemical and physiological effects:
Studies have shown that DMPT can increase the levels of growth hormone, insulin-like growth factor-1, and other hormones involved in growth and metabolism. DMPT has also been found to have antioxidant and anti-inflammatory effects, which may contribute to its beneficial effects on animal health.
Avantages Et Limitations Des Expériences En Laboratoire
DMPT has several advantages for use in lab experiments, including its stability and ease of use. However, DMPT can be expensive and may require specialized equipment for analysis.
Orientations Futures
There are several potential future directions for research on DMPT, including further studies on its mechanism of action and effects on animal health, as well as exploration of its potential applications in other fields, such as medicine and biotechnology. Additionally, research on the synthesis and purification of DMPT may lead to improvements in its production and availability.
Méthodes De Synthèse
DMPT can be synthesized using a variety of methods, including reaction of 3-fluorobenzoic acid with thiosemicarbazide, followed by reaction with 2,2-dimethylpropylamine. The resulting product can be purified using chromatography techniques.
Applications De Recherche Scientifique
DMPT has been found to have potential applications in animal feed and aquaculture. Studies have shown that DMPT can improve feed intake, growth performance, and feed conversion efficiency in various animal species, including pigs, chickens, and fish. DMPT has also been found to have antibacterial and antioxidant effects, which may contribute to its beneficial effects on animal health.
Propriétés
Nom du produit |
N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-3-fluorobenzamide |
|---|---|
Formule moléculaire |
C14H16FN3OS |
Poids moléculaire |
293.36 g/mol |
Nom IUPAC |
N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-3-fluorobenzamide |
InChI |
InChI=1S/C14H16FN3OS/c1-14(2,3)8-11-17-18-13(20-11)16-12(19)9-5-4-6-10(15)7-9/h4-7H,8H2,1-3H3,(H,16,18,19) |
Clé InChI |
VYJFARWAAUZECL-UHFFFAOYSA-N |
SMILES |
CC(C)(C)CC1=NN=C(S1)NC(=O)C2=CC(=CC=C2)F |
SMILES canonique |
CC(C)(C)CC1=NN=C(S1)NC(=O)C2=CC(=CC=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B216207.png)

![3,4-diethoxy-N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}benzamide](/img/structure/B216213.png)

![N-{4-[(4-methylpiperidino)sulfonyl]phenyl}-9H-xanthene-9-carboxamide](/img/structure/B216219.png)
![3,4,5-Trimethoxy-N-(5-methoxymethyl-[1,3,4]thiadiazol-2-yl)-benzamide](/img/structure/B216220.png)
![N-[4-(dipropylsulfamoyl)phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B216221.png)
![3,4,5-triethoxy-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}benzamide](/img/structure/B216222.png)


![2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B216226.png)

